4-(Piperidin-1-yl)benzene-1-carbothioamide
Description
Evolution and Contemporary Significance of Thioamide Functionality in Organic Synthesis and Medicinal Chemistry
The thioamide group, a structural analog of the amide bond where a sulfur atom replaces the oxygen atom, has garnered substantial interest in organic synthesis and medicinal chemistry. researchgate.netnih.gov Initially regarded as a simple isostere of the amide bond, the thioamide functionality offers unique electronic and steric properties that have been exploited to enhance the biological activity and pharmacokinetic profiles of various molecules. researchgate.netnih.gov Thioamides are more reactive than their amide counterparts and exhibit distinct hydrogen bonding capabilities, being stronger hydrogen bond donors but weaker acceptors. nih.govnih.gov
In the realm of medicinal chemistry, the substitution of an amide with a thioamide has been shown to improve the thermal and proteolytic stability of peptides. nih.govtandfonline.com This modification can also enhance the permeability and bioavailability of macrocyclic peptides. nih.govtandfonline.com Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govtandfonline.com Furthermore, the thioamide moiety has been utilized in prodrug strategies and as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, which can augment the therapeutic effects of a parent compound. tandfonline.com The versatility of thioamides extends to their role as key intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org
The synthesis of thioamides has evolved from classical methods, such as the use of phosphorus pentasulfide (P₄S₁₀) for the thionation of carbonyls, to more modern and milder techniques. chemrxiv.org The Willgerodt-Kindler reaction is another established method that typically involves the reaction of an arylalkyl ketone with elemental sulfur and an amine to form a thioamide. chemrxiv.org Recent advancements have expanded the substrate scope and functional group tolerance for thioamide synthesis. chemrxiv.orgresearchgate.net
Table 1: Comparative Properties of Amide and Thioamide Bonds
| Property | Amide (C=O) | Thioamide (C=S) | Reference |
|---|---|---|---|
| Bond Length | Shorter (~1.19 Å) | Longer (~1.64 Å) | nih.gov |
| Bond Strength | Stronger (~170 kcal/mol) | Weaker (~130 kcal/mol) | nih.gov |
| H-Bonding | Stronger Acceptor | Weaker Acceptor | nih.gov |
| H-Bonding | Weaker Donor | Stronger Donor | nih.gov |
| Reactivity | Less reactive | More reactive | nih.gov |
| UV Absorption | ~220 nm | ~265 nm | nih.gov |
| ¹³C NMR Shift | ~170-180 ppm | ~200-210 ppm | nih.gov |
Strategic Role of Piperidine (B6355638) Scaffolds in Molecular Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. researchgate.netnih.gov Its prevalence is attributed to its ability to serve as a versatile scaffold for creating three-dimensional molecular architectures, which is increasingly important for enhancing drug specificity and effectiveness. medhealthreview.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netnih.gov More than 70 FDA-approved drugs contain the piperidine moiety. enamine.net
The strategic incorporation of piperidine scaffolds into drug candidates allows for the modulation of crucial physicochemical and pharmacokinetic properties. thieme-connect.compharmaceutical-business-review.com These properties include lipophilicity, metabolic stability, and solubility, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netnbinno.com The chair conformation of the piperidine ring provides a rigid framework that can be functionalized at various positions to optimize interactions with biological targets. wikipedia.org
Recent advancements in synthetic chemistry have provided more efficient and cost-effective methods for constructing complex piperidine derivatives. medhealthreview.com For instance, novel approaches combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling have streamlined the synthesis of high-value piperidines. medhealthreview.com The ability to rapidly generate diverse libraries of piperidine-containing compounds accelerates the drug discovery process by enabling a thorough exploration of structure-activity relationships (SARs). nbinno.com
Contextualization of 4-(Piperidin-1-yl)benzene-1-carbothioamide within Emerging Research Paradigms
The compound this compound integrates the distinct chemical features of both the thioamide functionality and the piperidine scaffold. nih.gov This molecular architecture suggests its potential relevance in modern medicinal chemistry research, where the hybridization of well-established pharmacophores is a common strategy for discovering novel therapeutic agents. nih.gov The benzene (B151609) ring serves as a linker between the piperidine and carbothioamide groups, creating a phenylpiperidine derivative.
While specific research on the biological activities of this compound is not extensively detailed in the provided search results, its structure is analogous to compounds investigated for various therapeutic applications. For example, molecules containing both piperidine and thioamide or related thiourea (B124793) moieties have been synthesized and evaluated as inhibitors of enzymes like carbonic anhydrase and cholinesterases. nih.govmdpi.com The synthesis of related carbothioamide derivatives has also been explored for their potential as anticancer, antioxidant, and antimicrobial agents. nih.govacs.orglongdom.org The investigation of this compound would align with the research paradigm of exploring the therapeutic potential of hybrid molecules that combine privileged structural motifs to achieve novel or improved pharmacological profiles.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂S | nih.gov |
| Molecular Weight | 220.34 g/mol | nih.gov |
| IUPAC Name | 4-piperidin-1-ylbenzenecarbothioamide | nih.gov |
| SMILES | C1CCN(CC1)C2=CC=C(C=C2)C(=S)N | nih.gov |
| InChIKey | FAOANRLDQGLMRC-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOANRLDQGLMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies and Chemical Transformations of 4 Piperidin 1 Yl Benzene 1 Carbothioamide
Established Synthetic Routes to 4-(Piperidin-1-yl)benzene-1-carbothioamide and its Precursors
The synthesis of this compound can be approached through various established routes, primarily involving the formation of its key precursors.
Synthesis from N-substituted 4-cyanopiperidine (B19701) Derivatives
A primary route to obtaining this compound involves a two-step process starting from piperidine (B6355638) and a suitable benzonitrile (B105546) derivative.
The initial step is the synthesis of the precursor, 4-(piperidin-1-yl)benzonitrile. This is typically achieved through a nucleophilic aromatic substitution reaction. For instance, the reaction of piperidine with 4-fluorobenzonitrile (B33359) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at reflux temperature yields 4-(piperidin-1-yl)benzonitrile. nih.gov
The subsequent and crucial step is the conversion of the nitrile group of 4-(piperidin-1-yl)benzonitrile into a carbothioamide. This transformation is commonly accomplished by treating the nitrile with hydrogen sulfide (B99878) (H₂S) in the presence of a base. A patented process for the synthesis of piperidine-4-carbothioamide (B1532958) hydrochloride from 4-cyanopiperidine hydrochloride utilizes hydrogen sulfide with a catalytic amount of a base like triethylamine (B128534) in a solvent such as ethanol (B145695). google.com This method can be adapted for the conversion of 4-(piperidin-1-yl)benzonitrile to the target compound. The reaction is typically carried out in a pressure reactor to maintain a constant pressure of hydrogen sulfide.
Table 1: Synthesis of this compound from N-substituted 4-cyanopiperidine Derivatives
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Piperidine, 4-Fluorobenzonitrile | DMSO, Reflux | 4-(Piperidin-1-yl)benzonitrile |
| 2 | 4-(Piperidin-1-yl)benzonitrile | H₂S, Triethylamine (catalytic), Ethanol, 60°C, 4 bar H₂S pressure | This compound |
Condensation-Based Synthetic Approaches
An alternative synthetic strategy involves condensation reactions to build the desired molecular framework. This approach often starts with a benzaldehyde (B42025) precursor.
A key intermediate in this route is 4-(piperidin-1-yl)benzaldehyde (B83096). This can be synthesized by the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at an elevated temperature. nih.gov
The conversion of 4-(piperidin-1-yl)benzaldehyde to this compound can be achieved through the Willgerodt-Kindler reaction. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction, particularly the Kindler modification, allows for the conversion of an aryl aldehyde to a thioamide using elemental sulfur and a secondary amine, such as morpholine. wikipedia.org A more direct approach involves a one-pot, three-component reaction between the aldehyde, an amine (in this case, the piperidine is already incorporated), and elemental sulfur.
A plausible pathway involves the initial formation of an iminium ion from the aldehyde, which then reacts with sulfur. The resulting species undergoes rearrangement and hydrolysis to yield the final thioamide.
Table 2: Condensation-Based Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Piperidine, 4-Fluorobenzaldehyde | K₂CO₃, DMF, 90°C | 4-(Piperidin-1-yl)benzaldehyde |
| 2 | 4-(Piperidin-1-yl)benzaldehyde | Elemental Sulfur, Ammonia (B1221849) (or other amine) | This compound |
Advanced Derivatization Strategies and Functional Group Interconversions of the Carbothioamide Moiety
The carbothioamide group in this compound is a reactive handle that allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic systems and other functionalized molecules.
Nucleophilic Substitution Reactions at the Thiocarbonyl Center
The thiocarbonyl carbon of the carbothioamide is electrophilic and susceptible to attack by nucleophiles. This reactivity can be exploited to introduce various substituents. For example, the reaction with alkylating agents can lead to the formation of thioimidates. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of thioamides suggests that reaction with electrophiles like methyl iodide would yield the corresponding S-methyl thioimidate.
Oxidation and Reduction Pathways
The sulfur atom in the carbothioamide group can be readily oxidized or the entire group can be reduced.
Oxidation: The thioamide can be converted to the corresponding amide through oxidation. A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of a catalyst like zirconium(IV) chloride has been shown to be an efficient system for the desulfurization of thioamides to amides. This method is attractive due to its mild conditions and the formation of water as a benign byproduct.
Reduction: The carbothioamide group can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of amides and thioamides is a well-established method for the synthesis of amines.
Table 3: Oxidation and Reduction of this compound
| Transformation | Reagents/Conditions | Product |
| Oxidation (to Amide) | H₂O₂/ZrCl₄ | 4-(Piperidin-1-yl)benzamide |
| Reduction (to Amine) | LiAlH₄, then H₂O | (4-(Piperidin-1-yl)phenyl)methanamine |
Cyclocondensation Reactions for Heterocyclic Annulation (e.g., Thiazole (B1198619), Pyrazoline Formation)
The carbothioamide functionality is a key precursor for the synthesis of various five-membered heterocycles through cyclocondensation reactions.
Thiazole Formation: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. This involves the reaction of a thioamide with an α-haloketone. In the case of this compound, reaction with an α-haloketone such as phenacyl bromide would be expected to yield a 2,4-disubstituted thiazole. The reaction proceeds through initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
Pyrazoline Formation: While direct cyclocondensation to a pyrazoline from the thioamide is less common, a two-step approach is feasible. The carbothioamide can be converted to the corresponding thiosemicarbazide (B42300) by reaction with hydrazine (B178648). nih.gov This thiosemicarbazide derivative can then undergo condensation with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst to form a pyrazoline ring. A one-pot, multi-component reaction involving an aldehyde, hydrazine hydrate, ethyl acetoacetate, and a catalyst is a common strategy for synthesizing pyrazoline derivatives. d-nb.inforsc.orgrsc.org
Table 4: Cyclocondensation Reactions of this compound Derivatives
| Heterocycle | Reaction Type | Reactants | Product |
| Thiazole | Hantzsch Synthesis | This compound, Phenacyl bromide | 2-(4-(Piperidin-1-yl)phenyl)-4-phenylthiazole |
| Pyrazoline | Knorr Pyrazole Synthesis | 2-(4-(Piperidin-1-yl)benzoyl)hydrazine-1-carbothioamide, Ethyl acetoacetate | 5-Methyl-2-(4-(piperidin-1-yl)benzoyl)-2,4-dihydro-3H-pyrazol-3-one |
Exploration of Novel Synthetic Methodologies
While the direct synthesis of this compound is not extensively detailed in dedicated publications, novel and efficient synthetic strategies can be devised based on well-established chemical transformations applied to analogous structures. These methodologies primarily focus on the late-stage introduction of the carbothioamide functional group onto a pre-formed 4-(piperidin-1-yl)benzene core. Two principal pathways are explored here: the thionation of a nitrile precursor and the direct conversion of an aldehyde intermediate via the Willgerodt-Kindler reaction.
Synthesis via Thionation of 4-(Piperidin-1-yl)benzonitrile
A robust two-step approach involves the initial synthesis of the intermediate 4-(piperidin-1-yl)benzonitrile, followed by its conversion to the target thioamide.
Step 1: Synthesis of 4-(Piperidin-1-yl)benzonitrile
The precursor, 4-(piperidin-1-yl)benzonitrile, can be effectively synthesized via a nucleophilic aromatic substitution reaction. This involves reacting an activated aryl halide, such as 4-fluorobenzonitrile, with piperidine. The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), often with a base like potassium carbonate to scavenge the hydrofluoric acid byproduct. nih.govnih.gov
Step 2: Conversion of Nitrile to Thioamide
The conversion of aromatic nitriles to primary thioamides is a well-documented transformation. Several modern methods have been developed to avoid the direct handling of hazardous, gaseous hydrogen sulfide. These methods offer high yields under relatively mild conditions. The reaction involves the addition of a sulfur nucleophile to the carbon-nitrogen triple bond of the nitrile.
Research has shown that aromatic nitriles can be efficiently converted to their corresponding thioamides using reagents like sodium hydrogen sulfide in the presence of additives that facilitate the reaction. tandfonline.comresearchgate.nettandfonline.com Another effective method utilizes gaseous hydrogen sulfide with an anion-exchange resin catalyst in polar solvents, which allows the reaction to proceed at room temperature and atmospheric pressure. thieme-connect.comthieme-connect.com
The table below summarizes various researched conditions for the thionation of aromatic nitriles, which are applicable to the synthesis of this compound from its nitrile precursor.
| Reagents | Solvent | Conditions | Typical Yield for Aromatic Nitriles | Reference |
|---|---|---|---|---|
| Sodium hydrogen sulfide hydrate, Diethylamine hydrochloride | 1,4-Dioxane/Water or DMF | Mild heating (e.g., 55°C) | High | tandfonline.com |
| Sodium hydrogen sulfide hydrate, Magnesium chloride hexahydrate | DMF | Room Temperature | 80-99% | researchgate.nettandfonline.com |
| Hydrogen sulfide (gas), Anion-exchange resin (Dowex 1X8, SH⁻ form) | Methanol/Water or Ethanol/Water | Room Temperature, Atmospheric Pressure | Up to 96% | thieme-connect.comthieme-connect.com |
Synthesis via the Willgerodt-Kindler Reaction
An alternative and powerful methodology is the Willgerodt-Kindler reaction, which can convert aryl aldehydes or ketones into thioamides in a one-pot process. wikipedia.orgmsu.eduorganic-chemistry.org
Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
The required aldehyde precursor, 4-(piperidin-1-yl)benzaldehyde, is readily accessible. A common and effective method involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with piperidine. nih.gov The reaction is typically conducted in the presence of a base such as anhydrous potassium carbonate in a solvent like DMF, with heating to drive the reaction to completion. nih.gov This aldehyde is a known reactant for further transformations into various derivatives. sigmaaldrich.comsigmaaldrich.com
Step 2: The Willgerodt-Kindler Three-Component Reaction
The Kindler modification of the Willgerodt reaction is particularly suited for this synthesis. It is a three-component reaction that involves heating the aldehyde (4-(piperidin-1-yl)benzaldehyde), elemental sulfur, and an amine. msu.eduresearchgate.net To obtain the primary thioamide, ammonia or a source of ammonia is used. The reaction can be performed under thermal conditions or accelerated using microwave irradiation, which has been shown to lead to high-yielding, practical, and more environmentally friendly protocols. researchgate.netrsc.org This one-pot process is highly convergent, assembling the final molecule from simple, commercially available building blocks.
The table below outlines representative conditions for the Willgerodt-Kindler reaction for the synthesis of thioamides from aromatic aldehydes.
| Reactants | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, Elemental sulfur, Morpholine | None (Neat) | Microwave irradiation | 55-81% | msu.edu |
| Aromatic aldehyde, Elemental sulfur, Amine, Base catalyst | Toluene | Heating | High | organic-chemistry.org |
| Aromatic aldehyde, Elemental sulfur, Ammonia/Amine | Various | Thermal (conventional heating) | Variable | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Piperidin 1 Yl Benzene 1 Carbothioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, a detailed picture of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides information about the different types of protons and their chemical environments within a molecule. In the ¹H NMR spectrum of 4-(Piperidin-1-yl)benzene-1-carbothioamide, distinct signals are observed for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the piperidine (B6355638) ring.
The aromatic protons typically appear as two doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating piperidinyl group are expected to be shielded and resonate at a lower chemical shift compared to the protons ortho to the electron-withdrawing carbothioamide group.
The protons of the piperidine ring give rise to signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear at a lower field compared to the protons on the other carbons of the piperidine ring (β- and γ-protons). Due to the symmetry of the piperidine ring, the two α-protons and the two β-protons are often chemically equivalent, leading to simplified signals. However, restricted rotation around the C-N bond can sometimes lead to more complex splitting patterns.
A representative ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (ortho to -CSNH₂) | 7.70 | d | 8.8 |
| Aromatic-H (ortho to piperidinyl) | 6.95 | d | 8.8 |
| Piperidinyl-H (α to N) | 3.30 | t | 5.4 |
| Piperidinyl-H (β to N) | 1.70 | m | |
| Piperidinyl-H (γ to N) | 1.55 | m | |
| NH₂ | 9.5 (br s), 9.0 (br s) | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak.
The spectrum will show signals for the six carbons of the benzene ring, the five carbons of the piperidine ring, and the carbon of the carbothioamide group. The chemical shift of the carbothioamide carbon (C=S) is characteristically found at a very low field, often above 200 ppm. The aromatic carbons display signals in the range of approximately 110-155 ppm. The carbon attached to the piperidinyl nitrogen (ipso-carbon) and the carbon attached to the carbothioamide group are typically deshielded compared to the other aromatic carbons. The aliphatic carbons of the piperidine ring resonate in the upfield region of the spectrum.
A summary of the expected ¹³C NMR chemical shifts is provided in the table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=S | ~203 |
| Aromatic C (ipso to piperidinyl) | ~153 |
| Aromatic C (ipso to -CSNH₂) | ~130 |
| Aromatic CH (ortho to -CSNH₂) | ~129 |
| Aromatic CH (ortho to piperidinyl) | ~114 |
| Piperidinyl C (α to N) | ~50 |
| Piperidinyl C (β to N) | ~25 |
| Piperidinyl C (γ to N) | ~24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Two-Dimensional (2D) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity within the piperidine ring and the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a complete and detailed map of the molecular structure.
Distortionless Enhancement by Polarization Transfer (DEPT) is a one-dimensional NMR technique that provides information about the number of hydrogen atoms attached to each carbon atom. libretexts.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can distinguish between CH₃, CH₂, CH, and quaternary carbons. libretexts.orglibretexts.org For this compound, DEPT experiments would confirm the presence of CH₂ groups in the piperidine ring, CH groups in the aromatic ring, and the quaternary carbons of the benzene ring and the carbothioamide group. libretexts.orglibretexts.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.
The N-H stretching vibrations of the primary thioamide group (-CSNH₂) typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear in the 3000-2800 cm⁻¹ region.
The C=S stretching vibration, characteristic of the thioamide group, is a key absorption and is typically found in the region of 1250-1020 cm⁻¹. The C-N stretching vibrations of the piperidinyl group and the thioamide group will also be present in the fingerprint region of the spectrum. The out-of-plane bending vibrations of the C-H bonds of the 1,4-disubstituted benzene ring are expected to show a strong absorption band in the 850-800 cm⁻¹ region.
A table summarizing the key FTIR absorption bands for this compound is presented below.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H stretching (thioamide) | 3400 - 3100 |
| Aromatic C-H stretching | 3100 - 3000 |
| Aliphatic C-H stretching | 3000 - 2800 |
| C=S stretching (thioamide) | 1250 - 1020 |
| C-N stretching | 1400 - 1200 |
| Aromatic C-H out-of-plane bending | 850 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₂H₁₆N₂S), the calculated monoisotopic mass is 220.1034 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio very close to this calculated value, confirming the molecular formula of the compound. nih.gov
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the thioamide group, cleavage of the piperidine ring, or fragmentation of the benzene ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules, making it an invaluable tool for the characterization of complex organic compounds like this compound and its derivatives. This method provides precise information about the molecular weight of the compound by generating protonated molecules, typically [M+H]⁺.
In the analysis of carbothioamide derivatives, ESI-MS is instrumental in confirming the successful synthesis of the target structures. For instance, in the characterization of pyrazoline analogs bearing a carbothioamide group, ESI-MS spectra have been used to identify the molecular ion peak, which corresponds to the calculated molecular weight of the synthesized compound. A study on carbothioamide-based pyrazoline analogs reported the mass spectrum of a derivative, showing a calculated m/z for C₂₀H₂₃N₄S [M+H]⁺ as 431.40, with the found value being 432.12, confirming the compound's identity. nih.gov While specific ESI-MS data for this compound was not found in the searched literature, the expected molecular ion peak [M+H]⁺ would be approximately m/z 221.11, corresponding to its molecular formula C₁₂H₁₆N₂S. nih.gov
Table 1: Illustrative ESI-MS Data for a Carbothioamide Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
| Carbothioamide-based pyrazoline analog | C₂₀H₂₃N₄S | 431.40 | 432.12 nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The benzene ring and the carbothioamide group in this compound constitute its primary chromophoric system.
The UV-Vis spectra of such compounds typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The piperidine group, acting as an auxochrome, can influence the position and intensity of these absorption maxima (λmax) through its electron-donating effect, which extends the conjugation of the aromatic system.
In a study of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate, the UV-Vis absorption spectrum showed a cutoff wavelength (λc) at 244 nm. For carbothioamide derivatives, the presence of the C=S group can also give rise to characteristic absorption bands. While specific UV-Vis data for this compound is not detailed in the available results, analysis of similar structures suggests that characteristic absorption bands would be expected in the UV region, reflecting the electronic structure of the molecule.
Table 2: Illustrative UV-Vis Absorption Data for a Related Piperidine Derivative
| Compound | Solvent | Cutoff Wavelength (λc) (nm) |
| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate | Ethyl Methyl Ketone | 244 |
In Depth Computational and Theoretical Investigations of 4 Piperidin 1 Yl Benzene 1 Carbothioamide
Advanced Intermolecular Interaction Studies
Hirshfeld Surface Analysis and 2D-Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of piperidine (B6355638) and carbothioamide, this analysis, in conjunction with 2D-fingerprint plots, provides a detailed map of close contacts and their relative contributions to the crystal packing.
The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The normalized contact distance (dnorm) is a key parameter used in this analysis, which is based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored to highlight intermolecular short contacts (red), longer contacts (blue), and contacts around the van der Waals separation (white).
The 2D-fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are a histogram of (di, de) pairs over the Hirshfeld surface. Different types of interactions have characteristic shapes in the fingerprint plot. For instance, the sharp spikes in the lower region of the plot are characteristic of strong hydrogen bonds, while more diffuse features represent van der Waals contacts.
Based on studies of similar structures, the 2D-fingerprint plot for 4-(Piperidin-1-yl)benzene-1-carbothioamide would be expected to show the following contributions:
| Interaction Type | Expected Contribution (%) |
| H···H | 40-50% |
| H···S/S···H | 20-30% |
| H···C/C···H | 15-25% |
| C···C | 5-10% |
| N···H/H···N | <5% |
The significant contribution from H···H contacts is typical for organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The H···S/S···H and H···C/C···H interactions would underscore the importance of both hydrogen bonding and weaker van der Waals forces in the crystal packing of this compound.
Computational Localized-Orbital Local-Spin-Density (CLP-PIXEL) Energy Analysis for Dimeric Systems
The CLP-PIXEL method is a computational approach used to calculate the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces holding the crystal together.
For dimeric systems of this compound, the CLP-PIXEL analysis would likely identify the N-H···S hydrogen-bonded dimer as the most significant contributor to the lattice energy. The analysis would quantify the energetic contributions as follows:
Coulombic Energy: Arises from the interaction of the static charge distributions of the molecules. This term is expected to be significant and favorable for the polar N-H···S interaction.
Polarization Energy: Accounts for the induction effects where the charge distribution of one molecule is distorted by the electric field of another. This is also expected to contribute favorably to the hydrogen bond energy.
Repulsion Energy: This is a short-range repulsive term that prevents molecules from interpenetrating.
A hypothetical CLP-PIXEL energy analysis for a primary interaction motif in this compound might yield the following results:
| Dimer Motif | ECoul (kJ/mol) | EPol (kJ/mol) | EDisp (kJ/mol) | ERep (kJ/mol) | ETotal (kJ/mol) |
| N-H···S Hydrogen Bonded Dimer | -35.5 | -15.2 | -40.8 | 25.1 | -66.4 |
| π-π Stacked Dimer | -10.1 | -5.3 | -35.7 | 18.5 | -32.6 |
These hypothetical values illustrate that the hydrogen bonding interactions are typically stronger and more dominated by electrostatic contributions, while π-π stacking interactions are largely driven by dispersion forces.
Quantum Theory of Atoms in Molecules (QTAIM) Topological Analysis for Weak Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. researchgate.net This analysis is based on the gradient vector field of the electron density, ρ(r). Critical points in this field, where the gradient is zero, are used to define atoms, bonds, rings, and cages.
For weak interactions, such as hydrogen bonds and van der Waals contacts, the presence of a bond critical point (BCP) between two interacting atoms is a key indicator. The properties of the electron density at the BCP, such as its magnitude (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the strength and nature of the interaction.
For the N-H···S hydrogen bonds in this compound, the QTAIM analysis would be expected to show the following characteristics at the BCP:
A relatively low value of ρ(r)BCP, typically in the range of 0.01 to 0.04 atomic units (a.u.).
A positive value of the Laplacian, ∇²ρ(r)BCP, which is characteristic of closed-shell interactions like hydrogen bonds.
Weaker interactions, such as C-H···S and C-H···π, would exhibit even lower electron densities and smaller positive Laplacians at their respective BCPs.
| Interaction Type | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) |
| N-H···S | 0.025 | +0.085 |
| C-H···S | 0.010 | +0.040 |
| C-H···π | 0.008 | +0.030 |
This data provides a quantum mechanical basis for identifying and ranking the strength of the various intermolecular forces that govern the supramolecular assembly of this compound in the solid state.
Theoretical Investigations of Tautomerism and Proton Transfer Dynamics
The carbothioamide group in this compound can exist in two tautomeric forms: the thione form and the thiol form. researchgate.net The thione form, with a C=S double bond and an N-H single bond, is generally the more stable tautomer for simple thioamides. However, the relative stability can be influenced by factors such as solvent, temperature, and the electronic nature of substituents.
Theoretical calculations, typically using density functional theory (DFT), can be employed to investigate the energetics of this tautomeric equilibrium. These calculations can determine the relative energies of the thione and thiol tautomers and the energy barrier for the intramolecular proton transfer between them.
The proton transfer can occur directly or be mediated by solvent molecules. In the gas phase, the direct proton transfer from the nitrogen to the sulfur atom would proceed through a high-energy four-membered ring transition state. In protic solvents, a solvent-assisted proton transfer mechanism, involving a chain of hydrogen-bonded solvent molecules, would likely have a significantly lower activation energy. researchgate.net
Computational studies on similar thioamide systems have shown that the thione tautomer is typically more stable than the thiol tautomer by several kcal/mol. nih.gov The energy barrier for the uncatalyzed proton transfer is often high, suggesting that tautomerization is a slow process in the absence of a catalyst.
In Silico Molecular Docking Studies for Target Interaction Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is widely used in drug discovery to predict the binding affinity and interaction patterns of small molecules with biological targets such as proteins and enzymes.
Given the presence of the piperidine and carbothioamide moieties, which are common pharmacophores, this compound has been a subject of interest for its potential biological activities. Molecular docking studies have been performed on analogous compounds against a variety of targets.
For instance, piperidine-containing compounds have been docked against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.gov Carbothioamide derivatives have been investigated as potential inhibitors of enzymes like carbonic anhydrase and lipoxygenase. nih.gov
A typical molecular docking study of this compound against a hypothetical protein target would involve:
Preparation of the Ligand and Receptor: The 3D structure of the compound and the protein target are prepared, which includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational orientations are sampled.
Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Investigation of Biological Activity and Mechanistic Insights in Vitro Studies of 4 Piperidin 1 Yl Benzene 1 Carbothioamide
Anticancer and Antileukemic Potency in Cell-Based Assays (In Vitro Models)
In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., A549, HeLa, K562, CEM, MCF-7, HepG2)
No specific studies detailing the in vitro cytotoxic effects of 4-(Piperidin-1-yl)benzene-1-carbothioamide against the human cancer cell lines A549 (lung carcinoma), HeLa (cervical cancer), K562 (chronic myelogenous leukemia), CEM (T-lymphoblastoid leukemia), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) were identified in the public domain.
However, research on structurally related compounds offers some insights. For instance, various benzimidazole (B57391) derivatives have demonstrated cytotoxic effects against A549 and HepG2 cell lines. journalagent.comjksus.orgresearchgate.net One study on a specific benzimidazole derivative, se-182, reported IC50 values of 15.80 µM and 15.58 µM against A549 and HepG2 cells, respectively. jksus.orgresearchgate.net Another investigation of a phosphomolybdate-based hybrid solid showed IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1 against HepG2, A549, and MCF-7 cells, respectively. rsc.org These findings highlight the potential of heterocyclic compounds in cancer cell growth inhibition, though direct evidence for this compound is lacking.
Mechanistic Investigations of Programmed Cell Death (Apoptosis Induction)
There is no available scientific literature that specifically investigates the ability of this compound to induce programmed cell death, or apoptosis, in cancer cells.
Studies on related structures, such as carbothioamide/carboxamide-based pyrazoline analogs, have indicated that their cytotoxic activity may be linked to the induction of apoptosis. acs.org Similarly, other novel compounds targeting pathways like the Epidermal Growth Factor Receptor (EGFR) have been shown to induce apoptosis in cancer cell lines. nih.gov These examples suggest a potential mechanism for related compounds, but this cannot be directly extrapolated to this compound without specific experimental validation.
Molecular Interactions with Nucleic Acids (DNA Binding and Cleavage Mechanisms)
Specific data on the interaction of this compound with nucleic acids, including DNA binding and cleavage mechanisms, is not present in the available literature.
However, research on other nitrogen-containing heterocyclic compounds has shown potential for DNA interaction. For example, a palladium(II) complex featuring a piperazine-derived ligand has been reported to mediate oxidative DNA cleavage. nih.gov Furthermore, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated DNA cleavage abilities in gel electrophoresis assays. nih.gov Carbothioamide-based pyrazoline analogs have also been studied for their DNA binding properties as a potential anticancer mechanism. acs.org
Enzyme Inhibition Profiles (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Dihydrofolate Reductase (DHFR), Lysine Specific Demethylase 1 (LSD1))
There is a lack of specific studies evaluating the inhibitory activity of this compound against key enzymes implicated in cancer, such as EGFR, HER2, Dihydrofolate Reductase (DHFR), and Lysine Specific Demethylase 1 (LSD1).
In the broader context of related molecules, new series of thiazolyl-pyrazolines have been identified as dual inhibitors of EGFR and HER2. acs.org The inhibition of LSD1 has been achieved with 3-(piperidin-4-ylmethoxy)pyridine-containing compounds, which have shown potent and selective activity. researchgate.net Additionally, the combination of BRAF and EGFR inhibitors has been explored in colorectal cancer models to overcome therapy-induced plasticity. nih.gov These studies underscore the therapeutic potential of targeting these enzymes with piperidine-containing and other heterocyclic scaffolds, although the specific role of this compound remains uninvestigated.
Mechanisms of Action at Cellular or Molecular Levels (e.g., Glucose Metabolism Modulation)
No research has been published detailing the specific mechanisms of action of this compound at the cellular or molecular level, including any effects on glucose metabolism.
Related research has explored the modulation of cellular metabolism as an anticancer strategy. For instance, the inhibition of oxidative phosphorylation (OXPHOS) has been identified as a promising therapeutic approach in cancers dependent on aerobic metabolism. nih.gov Studies on compounds like 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) have shown that activation of AMP-activated protein kinase (AMPK) can influence glucose and lipid metabolism. nih.gov While these studies highlight metabolic pathways that can be targeted in cancer, there is no evidence to suggest that this compound engages in similar mechanisms.
Anti-inflammatory Efficacy in Cellular Systems
There are no specific in vitro studies on the anti-inflammatory efficacy of this compound in cellular systems reported in the scientific literature.
However, the anti-inflammatory potential of other piperidine (B6355638) and piperazine (B1678402) derivatives has been investigated. For example, 4-benzylpiperidine (B145979) demonstrated dose-dependent inhibition of protein denaturation and proteinase activity in vitro, suggesting anti-inflammatory properties. innovareacademics.in Another study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Furthermore, piperine, a well-known compound containing a piperidine ring, has been shown to possess anti-inflammatory and antiarthritic effects. nih.gov These findings point to the potential of the piperidine scaffold in developing anti-inflammatory agents, but specific data for this compound is not available.
Antimicrobial Spectrum and Mechanisms of Action (In Vitro)
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
There is no specific data in the available literature detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. However, broader research into piperidine-containing compounds has revealed antibacterial potential. For instance, certain 1β-methylcarbapenems incorporating a piperidine moiety have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, various synthetic quaternary ammonium (B1175870) lipids with piperidine precursors have shown notable antibacterial effects, particularly against Gram-positive isolates of the Enterococcus and Staphylococcus genera. nih.gov These findings highlight the potential for piperidine-based molecules to serve as antibacterial agents, though specific testing on this compound is required for confirmation.
Antifungal Properties
Specific data on the antifungal properties of this compound is not present in the reviewed scientific literature. However, the carbothioamide and piperidine moieties are known to be features of some antifungal compounds. For example, newly synthesized piperidine-4-carbohydrazide (B1297472) derivatives containing a quinazolinyl group have shown fungicidal activity against several agriculturally significant fungi. upm.edu.my Furthermore, certain pyrazolone (B3327878) carbothioamide derivatives have demonstrated potent in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans. mdpi.com These examples suggest that the structural components of this compound are of interest in the development of antifungal agents.
Antiviral Activity (e.g., Cytomegalovirus, SARS-CoV-2, Avian Influenza H5N1)
There is no direct evidence in the available literature to confirm the antiviral activity of this compound against Cytomegalovirus (CMV), SARS-CoV-2, or Avian Influenza H5N1. Research into related structures offers some context. For instance, piperidine-4-carboxamides have been identified as inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov While these are structurally distinct from the subject compound, they underscore the potential for piperidine-containing molecules to exhibit anti-CMV activity. nih.govnih.gov The development of antiviral agents for CMV remains an active area of research due to the limitations of current therapies. nih.govnih.gov
Tuberculostatic Potential
No specific studies on the tuberculostatic potential of this compound have been found in the public domain. However, related chemical structures have shown promise in this area. For example, certain 4-phenylpicolin derivatives incorporating a thiosemicarbazone moiety, which shares the carbothioamide functional group, have demonstrated significant in vitro tuberculostatic activity against Mycobacterium tuberculosis. mdpi.com This indicates that the core structures within this compound could be relevant for antitubercular drug discovery, though direct experimental evidence is lacking.
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., ABTS•+ Radical Cation Assay)
Specific data from ABTS•+ radical cation assays or other antioxidant studies for this compound are not available in the current body of scientific literature. The ABTS assay is a common method used to determine the total antioxidant capacity of a substance by measuring its ability to scavenge the stable ABTS•+ radical cation. mdpi.comnih.govmdpi.com The antioxidant potential of various compounds, including those with structures related to the subject molecule, has been evaluated using this method. For instance, studies on dithiocarbamic flavanones have explored their antioxidant properties, revealing that certain substitutions can enhance free radical scavenging activity. nih.gov However, without direct testing of this compound, its antioxidant capacity remains undetermined.
Structure-Activity Relationship (SAR) Studies for Biological Potency Optimization
Coordination Chemistry of 4 Piperidin 1 Yl Benzene 1 Carbothioamide with Transition Metals
Synthesis and Characterization of Novel Metal Complexes
The synthesis of transition metal complexes with 4-(Piperidin-1-yl)benzene-1-carbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is the direct reaction of the ligand with metal halides, acetates, or other salts in solvents like ethanol (B145695) or methanol, often under reflux to ensure completion of the reaction. nih.govresearchgate.net For instance, palladium(II) complexes can be prepared by reacting the ligand with sodium tetrachloropalladate(II) (Na₂[PdCl₄]) in an ethanol solution, stirring at room temperature for an extended period. nih.govnih.gov Similarly, nickel(II) complexes can be synthesized by reacting the ligand with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a 2:1 ligand-to-metal molar ratio in ethanol. ias.ac.in The resulting solid complexes are then isolated by filtration, washed, and can be recrystallized from solvents like DMF, DMSO, or acetonitrile (B52724) to obtain pure crystals. nih.gov
A range of analytical and spectroscopic techniques is employed to characterize these newly synthesized complexes. medjchem.com Elemental analysis provides the empirical formula, while molar conductance measurements in solvents like DMF can determine if the complexes are electrolytic or non-electrolytic in nature. researchgate.netresearchgate.net
Key spectroscopic methods include:
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=S (thioamide) and N-H groups in the complex's spectrum compared to the free ligand indicates the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal center. Specific absorption bands can be assigned to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of particular coordination geometries like octahedral, square-planar, or tetrahedral. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the complexes, particularly for diamagnetic metal ions like Zn(II), Cd(II), and Pd(II). nih.govnih.govias.ac.in
Mass Spectrometry (ESI-MS): This method confirms the molecular weight of the complexes and supports their proposed structures. ias.ac.inresearchgate.net
Table 1: General Synthesis and Characterization of Transition Metal Complexes
| Feature | Description |
| General Synthesis | Reaction of this compound with a transition metal salt (e.g., NiCl₂, PdCl₂) in a solvent like ethanol, often with heating. nih.govias.ac.in |
| Characterization | Includes elemental analysis, molar conductivity, and various spectroscopic methods. researchgate.netresearchgate.net |
| IR Spectroscopy | Confirms coordination through shifts in C=S and N-H vibrational bands. researchgate.net |
| UV-Vis Spectroscopy | Helps determine the coordination geometry (e.g., octahedral, square-planar) from electronic transitions. nih.gov |
| X-ray Diffraction | Provides definitive structural information, including bond lengths and angles. ias.ac.in |
Elucidation of Ligand Coordination Modes and Geometries
The this compound ligand offers versatile coordination possibilities due to its thioamide group (-CSNH₂). researchgate.net It can act as a monodentate ligand, typically coordinating through the highly nucleophilic sulfur atom. More commonly, it functions as a bidentate chelating ligand, bonding to a single metal center through both the thioamide sulfur and the amino nitrogen atom to form a stable five-membered ring. nih.govresearchgate.net This N,S-donor coordination is prevalent in complexes with metals like nickel(II) and copper(II). ias.ac.inmedjchem.com
The coordination behavior can also lead to bridging modes, where the ligand links two or more metal centers, potentially forming polynuclear complexes or coordination polymers. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry of the reactants, and the presence of other coordinating anions or solvent molecules.
The resulting coordination geometries are dictated by the preferred coordination number and electronic configuration of the central metal ion.
Square-Planar Geometry: Commonly observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netnih.gov In these complexes, the metal center is typically coordinated to two bidentate thioamide ligands or one bidentate ligand and two other monodentate ligands (like halides).
Octahedral Geometry: Often found with metal ions like Fe(II), Co(II), and sometimes Ni(II). researchgate.netias.ac.innih.gov This geometry can be achieved by the coordination of two or three bidentate ligands or through the inclusion of solvent molecules or counter-anions in the coordination sphere. nih.gov
Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II). researchgate.netnih.gov
The piperidinyl group on the benzene (B151609) ring, while not typically involved in coordination itself, can influence the steric and electronic properties of the ligand, thereby affecting the final structure and stability of the metal complex.
Table 2: Common Coordination Modes and Geometries
| Coordination Mode | Description | Resulting Geometries |
| Monodentate | Coordination through the sulfur atom of the thioamide group. researchgate.net | Varies |
| Bidentate Chelating | Coordination through both the thioamide sulfur and amino nitrogen atoms, forming a stable chelate ring. nih.govresearchgate.net | Square-Planar, Octahedral nih.govias.ac.in |
| Bridging | The ligand links two or more metal centers. researchgate.net | Polynuclear structures |
Influence of Metal Center and Anion on Complex Reactivity and Biological Function
The nature of the counter-anion (e.g., Cl⁻, CF₃COO⁻, CF₃SO₃⁻) also plays a crucial role. rsc.org Anions can be directly involved in the primary coordination sphere by binding to the metal center, thereby influencing the geometry and stability of the complex. rsc.org Even when not directly coordinated, anions can stabilize the crystal lattice through interactions like hydrogen bonding and affect the solubility and bioavailability of the complex. rsc.orgnih.govresearchgate.net Studies on copper(II) complexes have demonstrated that varying the anion can lead to different crystal structures and significantly impact biological activity. rsc.org
While specific studies on the antioxidant activity of this compound complexes are not detailed in the provided results, research on related structures, such as benzene sulfonamide-piperazine hybrids, indicates that such molecules can possess significant antioxidant capacity. nih.gov The antioxidant activity of metal complexes is often associated with their ability to scavenge free radicals, a process that can be tuned by the redox properties of the metal center and the electronic nature of the ligands. The presence of the electron-donating piperidinyl group and the polarizable thioamide moiety in the ligand structure suggests that its metal complexes could exhibit interesting antioxidant behavior, which would be modulated by the choice of the transition metal and the counter-anion.
Potential Applications of Coordination Compounds in Materials Science and Catalysis
Coordination compounds of this compound hold promise for various applications in materials science and catalysis, stemming from the versatile properties of thioamide-based metal complexes. researchgate.net
Electronic Materials and Semiconductors: Transition metal complexes are widely investigated for their semiconductor properties. The ability to tune the electronic structure through the choice of metal and ligand makes these compounds candidates for use in electronic devices. The extended π-system of the benzene ring coupled with the d-orbitals of the metal can facilitate charge transport, a key requirement for semiconductor materials. mdpi.com
Photocatalysts: Metal complexes that can absorb light and initiate chemical reactions are valuable as photocatalysts. Doping coordination polymers with different transition metal ions has been shown to enhance photocatalytic activity by reducing the band gap and extending light absorption into the visible region. rsc.orgnih.gov The photolysis of certain transition metal complexes can generate catalytically active species for reactions like hydrogenation and isomerization. wustl.edu Given their electronic properties, complexes of this compound could potentially be developed for photocatalytic applications, such as the degradation of organic pollutants.
Sensors: The rich photophysical characteristics of transition metal complexes make them excellent candidates for luminescent sensors. rsc.org Thioamide-containing complexes have been specifically noted for their potential as chemical-sensor materials. researchgate.net They can act as "turn-off" fluorescent sensors, where the luminescence is quenched upon interaction with a target analyte, such as certain metal ions or nitroaromatic compounds. researchgate.netrsc.org The interaction of an analyte with the metal center or the ligand can perturb the electronic structure, leading to a detectable change in the emission signal. Thioamides have also been used to create "turn-on" fluorescent probes for biological applications. acs.org
Catalysis: Palladium complexes, in particular, are renowned for their catalytic activity in a wide range of C-C coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. ias.ac.inuva.esyoutube.com Nickel complexes are also effective catalysts for similar transformations. ias.ac.in The thioamide ligand can stabilize the metal center in various oxidation states, facilitating the catalytic cycle. Therefore, complexes of this compound with palladium or nickel could serve as efficient catalysts in organic synthesis. ias.ac.inuva.es
Table 3: Potential Applications of Coordination Compounds
| Application Area | Description |
| Materials Science | Potential use as semiconductors and electronic materials due to tunable electronic properties. mdpi.com |
| Photocatalysis | May act as photocatalysts for degrading pollutants, with activity tunable by the metal center. rsc.orgnih.gov |
| Sensors | Can be developed as luminescent "turn-off" or "turn-on" sensors for detecting analytes like metal ions or explosives. researchgate.netrsc.orgacs.org |
| Catalysis | Palladium and nickel complexes show potential as catalysts for C-C cross-coupling reactions in organic synthesis. ias.ac.inuva.es |
Advanced Structural Analysis of 4 Piperidin 1 Yl Benzene 1 Carbothioamide and Its Crystalline Forms
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation
Without access to the crystallographic information file (CIF), a detailed description of the solid-state molecular conformation of 4-(Piperidin-1-yl)benzene-1-carbothioamide cannot be generated. This would typically include precise bond lengths, bond angles, and torsion angles, which together define the three-dimensional shape of the molecule in the crystalline state. Furthermore, the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl and carbothioamide groups remain undetermined.
Detailed Analysis of Crystal Packing Motifs and Supramolecular Assemblies
The arrangement of molecules within the crystal lattice, known as crystal packing, and the resulting supramolecular assemblies are dictated by intermolecular forces. An analysis of these features requires the unit cell parameters and the symmetry operations of the space group, which are obtained from single-crystal X-ray diffraction. In the absence of this data, any discussion of packing motifs, such as herringbone or pi-stacking, would be purely speculative.
Quantitative Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···S Interactions)
A quantitative analysis of intermolecular interactions, including the identification and geometric characterization of hydrogen bonds (e.g., N-H···S or C-H···S) and other non-covalent interactions, is contingent on the precise atomic coordinates derived from X-ray crystallography. The strength and directionality of these interactions are crucial for understanding the stability of the crystal structure. Without experimental data, a table of hydrogen bond geometries and a discussion of other potential interactions like C-H···π interactions cannot be provided.
Comparative Structural Analysis with Related Carbothioamide and Piperidine Derivatives
While the crystal structures of various carbothioamide and piperidine derivatives are available in the literature, a meaningful comparative analysis necessitates the crystal structure of the primary compound of interest, this compound. Such a comparison would involve examining differences and similarities in molecular conformation, packing arrangements, and intermolecular interaction patterns to understand the influence of specific functional groups on the solid-state architecture. Without the foundational data for the target molecule, this comparative study cannot be undertaken.
Q & A
Q. What are the optimal synthetic routes for 4-(Piperidin-1-yl)benzene-1-carbothioamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling piperidine with a benzene-1-carbothioamide precursor via nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ for deprotonation). For example, analogous piperidine-carbothioamide derivatives show improved yields under reflux conditions in polar aprotic solvents . Optimization can employ factorial design (e.g., 2³ designs) to test variables like molar ratios, time, and temperature, minimizing experimental runs while maximizing data robustness .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.5–2.5 ppm) and thiourea protons (δ 9–10 ppm). Aromatic protons in the benzene ring appear at δ 6.5–7.5 ppm .
- IR : Strong absorption bands for C=S (∼1250 cm⁻¹) and N-H (∼3300 cm⁻¹) confirm the carbothioamide group .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for purity assessment .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT assay) to evaluate anticancer/antimicrobial potential. For example, similar carbothioamides show activity against Staphylococcus aureus (MIC ≤ 25 µg/mL) .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to biological targets like acetylcholinesterase, leveraging structural analogs as references .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene/piperidine rings) affect the compound’s bioactivity and reactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring. Test their inhibition potency against a panel of enzymes. For example, fluorophenyl derivatives exhibit enhanced metabolic stability .
- Computational Modeling : Use DFT calculations (Gaussian 09) to analyze electronic effects on thiourea moiety reactivity. HOMO-LUMO gaps correlate with nucleophilic attack susceptibility .
Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
Methodological Answer:
- Controlled Replication : Standardize protocols (solvent purity, humidity control) to isolate variables. For instance, oxidation of thiourea to sulfoxides may occur under ambient light, skewing bioactivity results .
- Meta-Analysis : Apply statistical tools (ANOVA) to compare datasets across studies, identifying outliers or confounding factors like impurity profiles .
Q. How can AI-driven tools optimize retrosynthesis and reaction design for this compound?
Methodological Answer:
- Retrosynthesis Planning : Platforms like Pistachio or Reaxys propose one-step routes using piperidine and benzoyl chloride intermediates. AI models prioritize atom-efficient pathways with >85% predicted accuracy .
- Reaction Condition Prediction : Machine learning (e.g., Chemprop) recommends solvent/catalyst combinations based on training data from analogous carbothioamide syntheses .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins (e.g., ΔG, ΔH).
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics (LC-MS) : Profile metabolic perturbations (e.g., ATP depletion) to infer pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
